Methyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride (CAS 14133-35-8) is a highly defined aminodeoxy sugar derivative utilized primarily as a stereospecific building block in carbohydrate chemistry and drug discovery. Featuring an alpha-linked methyl glycoside, a reactive primary amine at the C3 position, and stabilization as a hydrochloride salt, this compound serves as a critical precursor for synthesizing complex biologically active glycoconjugates, including N-linked disaccharide analogs and aminoglycoside antibiotics [1]. Its defined stereochemistry (manno-configuration) and salt form provide the necessary solubility and oxidative stability required for reproducible downstream functionalization, making it a highly reliable starting material compared to crude aminosugar mixtures or free base forms [2].
Substituting this specific 3-amino mannoside with generic methyl mannosides or alternative amino sugar isomers (such as 2-amino derivatives or gluco-epimers) fundamentally alters the regioselectivity and 3D topology of downstream products. For instance, replacing it with methyl 2-amino-2-deoxy-alpha-D-mannopyranoside shifts the site of nitrogen-linked interglycosidic bond formation from the 3-position to the 2-position, completely invalidating the synthesis of target structures like Trypanosoma cruzi oligosaccharide analogs [1]. Furthermore, attempting to use the free base instead of the hydrochloride salt introduces severe handling challenges, as the free amine is prone to rapid oxidation and degradation, leading to inconsistent coupling yields and requiring stringent inert-atmosphere storage [2].
The isolation of methyl 3-amino-3-deoxy-alpha-D-mannopyranoside as a hydrochloride salt provides a critical advantage in procurement and processability by preventing the rapid degradation typical of free amino sugars. Quantitative stability assessments indicate that the HCl salt maintains high purity under standard atmospheric conditions, whereas the free base undergoes significant oxidative degradation. This stability ensures reliable stoichiometry during complex glycosylation workflows [1].
| Evidence Dimension | Oxidative stability and purity retention |
| Target Compound Data | Methyl 3-amino-3-deoxy-a-D-mannopyranoside, HCl (>98% purity retained over long-term ambient storage) |
| Comparator Or Baseline | Methyl 3-amino-3-deoxy-a-D-mannopyranoside free base (<90% purity within weeks under atmospheric exposure) |
| Quantified Difference | >10% higher purity retention; eliminates the need for inert-atmosphere storage |
| Conditions | Ambient storage and atmospheric handling |
Procuring the HCl salt drastically reduces material waste and ensures reproducible coupling yields in multi-step carbohydrate syntheses.
In the synthesis of heteroatom oligosaccharide analogs, the exact position of the amino group dictates the linkage topology. When reacted with 4-thio-galactofuranose donors, methyl 3-amino-3-deoxy-alpha-D-mannopyranoside exclusively forms the 1->3 nitrogen-linked interglycosidic bond required to mimic specific pathogenic oligosaccharides. Using the 2-amino isomer as a substitute forces a 1->2 linkage, resulting in a completely different molecular architecture that fails to replicate the target biological binding profile [1].
| Evidence Dimension | Regioselectivity of N-linked condensation |
| Target Compound Data | Methyl 3-amino-3-deoxy-a-D-mannopyranoside (Yields exclusively 1->3 N-linked disaccharide) |
| Comparator Or Baseline | Methyl 2-amino-2-deoxy-a-D-mannopyranoside (Yields exclusively 1->2 N-linked disaccharide) |
| Quantified Difference | 100% shift in linkage position; 0% cross-reactivity for the target 1->3 topology |
| Conditions | Acid-catalyzed condensation with 4-thio-alpha/beta-D-galactofuranose |
Buyers targeting 1->3 linked aminodeoxy oligosaccharides must procure the 3-amino specific isomer to avoid total synthetic failure.
Methyl 3-amino-3-deoxy-alpha-D-mannopyranoside serves as a highly efficient precursor for the synthesis of 3-amino-3-deoxy-alpha-D-glucopyranoside derivatives, which are essential components of kanamycin-class antibiotics. Utilizing the mannoside for C2 epimerization (via oxidation to a 2-ulose and subsequent reduction) achieves significantly higher overall yields compared to the arduous multi-step direct C3 amination of glucose precursors, streamlining the production of these critical antibiotic building blocks [1].
| Evidence Dimension | Overall synthetic yield of 3-amino-3-deoxy-glucose derivatives |
| Target Compound Data | Epimerization route using Methyl 3-amino-3-deoxy-a-D-mannopyranoside (approx. 50-70% yield) |
| Comparator Or Baseline | Direct C3 amination of standard glucose precursors (<30% yield due to complex protection/deprotection) |
| Quantified Difference | Up to 2-fold increase in overall target yield |
| Conditions | Oxidation to 2-ulose intermediate followed by stereoselective reduction |
Procuring this mannoside as a starting material significantly reduces the time and cost associated with synthesizing kanamycin-type antibiotic cores.
Based on its exclusive 1->3 regioselectivity, this compound is the required precursor for generating N-linked heteroatom analogs of the glycosylinositolphospholipid terminus found in Trypanosoma cruzi, aiding in Chagas' disease research[1].
As a high-yielding epimerization precursor, it is specifically suited for workflows requiring the scalable synthesis of 3-amino-3-deoxy-D-glucopyranoside derivatives, bypassing the low yields of direct glucose amination [2].
The stable HCl salt form ensures reproducible stoichiometry when coupling with various thiosugars to produce stable, nitrogen-linked disaccharide libraries intended for glycosidase inhibition screening [1].